4-Methyl-1,3-oxazinane
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Overview
Description
4-Methyl-1,3-oxazinane is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and one nitrogen atom. This compound is part of the oxazinane family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the methyl group at the fourth position of the ring structure imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Oxazinanes, a class of compounds to which 4-methyl-1,3-oxazinane belongs, are known to be key structural units in bioactive natural products and pharmaceutically important molecules . They have been found in various drugs and molecules with significant biological activities .
Mode of Action
It’s worth noting that the oxazinane motif is a crucial structural component in many bioactive compounds, suggesting that it may interact with biological targets in a way that modulates their function .
Biochemical Pathways
Compounds containing the oxazinane motif have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the presence of the oxazinane motif in various bioactive compounds, it can be inferred that this compound may have potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazinane typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 3-aminopropanol with formaldehyde under acidic conditions, which leads to the formation of the oxazinane ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the process is usually carried out at room temperature to moderate temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of eco-friendly catalysts, such as silica-supported perchloric acid, has been reported to enhance the efficiency of the cyclization process while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxazinane-2,5-diones.
Reduction: Amines and alcohols.
Substitution: N-alkylated oxazinanes.
Scientific Research Applications
4-Methyl-1,3-oxazinane has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research has explored its use as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Comparison with Similar Compounds
1,3-Oxazinane: Lacks the methyl group at the fourth position, resulting in different chemical properties.
1,4-Oxazinane (Morpholine): Contains the nitrogen atom at the fourth position, leading to distinct reactivity and applications.
1,3-Oxazolidine: A five-membered ring analog with different steric and electronic properties.
Uniqueness of 4-Methyl-1,3-oxazinane: The presence of the methyl group at the fourth position of the oxazinane ring enhances its stability and reactivity compared to its unsubstituted counterpart. This structural feature also influences its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-1,3-oxazinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-2-3-7-4-6-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERHCVDZYDOLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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